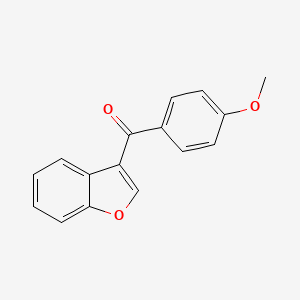

3-(4'-Methoxybenzoyl)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

1-benzofuran-3-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16(17)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3 |

InChI Key |

AQDRSCNQICSNAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C32 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 4 Methoxybenzoyl Benzofuran Derivatives

Reductive Transformations of the Benzoyl Group

The benzoyl group in 3-aroylbenzofurans is susceptible to reduction, a common transformation for ketones. While specific studies on the reduction of 3-(4'-methoxybenzoyl)benzofuran are not extensively documented in the provided search results, the reactivity can be inferred from the general behavior of aryl ketones. The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

For instance, catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the ketone to a secondary alcohol, yielding (benzofuran-3-yl)(4-methoxyphenyl)methanol. More forceful reducing agents, such as those used in the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions, would likely lead to the complete deoxygenation of the carbonyl group to form 3-(4-methoxybenzyl)benzofuran.

Demethylation Reactions on the Methoxybenzoyl Moiety

The methoxy (B1213986) group on the benzoyl moiety is a key functional handle that can be readily cleaved to yield the corresponding phenol. This demethylation is a significant transformation, as it provides access to 3-(4'-hydroxybenzoyl)benzofuran derivatives, which are important intermediates in the synthesis of various biologically active compounds.

A common method for this demethylation involves the use of Lewis acids. For example, a patent describes the demethylation of a 3-(4-methoxybenzoyl)benzofuran derivative to the corresponding 3-(4-hydroxybenzoyl)benzofuran using aluminum chloride (AlCl₃) at reflux temperature. google.com This process is also applicable to substituted derivatives, such as 2-n-butyl-3-(4-methoxybenzoyl)benzofuran, which can be demethylated to 2-n-butyl-3-(4-hydroxybenzoyl)benzofuran. google.com

The following table summarizes the demethylation of a 2-n-butyl substituted derivative, which serves as a close analog to the parent compound.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-n-butyl-3-(4-methoxybenzoyl)benzofuran | Aluminum chloride | Reflux | 2-n-butyl-3-(4-hydroxybenzoyl)benzofuran | >70% | google.com |

Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) System

The benzofuran ring system and the attached benzoyl group exhibit distinct electrophilic and nucleophilic characteristics that dictate their reactivity in various chemical transformations.

Electrophilic Reactivity:

The benzofuran ring itself is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing 3-benzoyl group deactivates the benzofuran nucleus towards electrophilic attack. This deactivating effect directs incoming electrophiles primarily to the 5- and 7-positions of the benzofuran ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. byjus.com

Conversely, the 4'-methoxybenzoyl moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. This directs electrophilic attack to the positions ortho and para to the methoxy group (positions 3' and 5').

Nucleophilic Reactivity:

The primary site for nucleophilic attack in this compound is the electrophilic carbon atom of the benzoyl carbonyl group. youtube.com This carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to addition or substitution reactions. The general mechanism involves the formation of a tetrahedral intermediate. youtube.com

The benzofuran ring, particularly at the C2 position, can also be subject to nucleophilic attack, especially in derivatives that have been functionalized to enhance this reactivity.

Condensation Reactions and Derivative Formation

The carbonyl group of this compound provides a reactive site for condensation reactions with various nucleophiles, particularly those with active methylene groups. These reactions, such as the Knoevenagel condensation, are valuable for extending the molecular framework and synthesizing a diverse range of derivatives. nih.govorganic-chemistry.org

While specific examples for this compound are not detailed in the provided search results, the reactivity is analogous to that of other aryl ketones and aldehydes like 3-formylchromone. nih.govresearchgate.net These reactions typically involve a base catalyst, such as pyridine (B92270) or piperidine, to generate a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the benzofuran derivative. nih.gov

The following table lists potential active methylene compounds that could be used in condensation reactions with this compound to form new derivatives.

| Active Methylene Compound | Potential Product Type |

| Malononitrile | Dicyanovinyl derivative |

| Ethyl cyanoacetate | Cyanoacrylic ester derivative |

| Diethyl malonate | Malonic ester derivative |

| Barbituric acid | Pyrimidine-fused derivative |

| 2,4-Pentanedione | β-Diketone condensation product |

These condensation reactions significantly expand the synthetic utility of this compound, allowing for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Methoxybenzoyl Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecule's framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(4'-Methoxybenzoyl)benzofuran is expected to show distinct signals corresponding to the protons of the benzofuran (B130515) and the 4-methoxybenzoyl moieties. The aromatic protons on the benzofuran ring and the methoxy-substituted phenyl ring would typically appear in the downfield region (δ 6.5-8.5 ppm). A key singlet signal with an integration of 3H would correspond to the methoxy (B1213986) (-OCH₃) group protons, likely appearing around δ 3.8-4.0 ppm. The proton at the C2 position of the benzofuran ring is particularly characteristic.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each unique carbon atom. The spectrum would feature a prominent signal for the carbonyl carbon (C=O) of the ketone group in the highly deshielded region (typically δ 180-200 ppm). Signals for the aromatic carbons would span a wide range (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The methoxy carbon itself would be observed in the upfield region (around δ 55 ppm).

While specific experimental data for this compound is not widely published, data from closely related analogues, such as (2-hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone, shows characteristic signals that inform the expected spectrum of the title compound. beilstein-archives.org For instance, the protons on the 4-methoxyphenyl (B3050149) ring typically appear as two distinct doublets due to symmetry. beilstein-archives.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzofuran H-2 | ~8.3 | Singlet | - |

| Benzofuran H-4/H-7 | ~7.5 - 7.8 | Multiplet | - |

| Benzofuran H-5/H-6 | ~7.2 - 7.4 | Multiplet | - |

| Methoxybenzoyl H-2'/H-6' | ~7.8 | Doublet | ~8-9 |

| Methoxybenzoyl H-3'/H-5' | ~7.0 | Doublet | ~8-9 |

| Methoxy (-OCH₃) | ~3.9 | Singlet | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the benzoyl ketone, expected in the range of 1630-1650 cm⁻¹. carlroth.com Data from related benzophenone (B1666685) structures confirms this, with a strong peak observed around 1627 cm⁻¹. beilstein-archives.org Other key signals include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretches from the furan (B31954) ether and the methoxy group, expected between 1020-1250 cm⁻¹. beilstein-archives.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1080 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the benzofuran and benzoyl moieties gives rise to characteristic absorption bands. Typically, benzofuran derivatives exhibit two main absorption bands corresponding to π → π* transitions. For a structure like this compound, one would expect absorption maxima around 290 nm and a shoulder in the 325-350 nm region, which is characteristic of the extended π-conjugated system. The n → π* transition of the carbonyl group is also possible but is often weaker and may be obscured by the stronger π → π* bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₆H₁₂O₃), the calculated monoisotopic mass is approximately 252.0786 g/mol .

In electrospray ionization (ESI-MS), the molecule would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement.

Under electron ionization (EI-MS), the molecule would undergo characteristic fragmentation. The most likely fragmentation pathway involves the cleavage of the bond between the carbonyl group and the benzofuran ring, which is an alpha-cleavage. This would lead to two primary, highly stable fragments:

A 4-methoxybenzoyl cation at a mass-to-charge ratio (m/z) of 135.

A benzofuran-3-yl radical or related fragment.

The fragment at m/z 135 is often the base peak in the spectrum of such compounds due to its resonance-stabilized structure. Further fragmentation of the 4-methoxybenzoyl cation could involve the loss of a methyl radical (∙CH₃) to give a fragment at m/z 120, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 92.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as various substituted benzophenones and benzofurans, allows for an informed prediction of its solid-state characteristics. beilstein-archives.orgbiosynth.com

The molecule is expected to be non-planar, with a significant dihedral angle between the plane of the benzofuran ring system and the 4-methoxyphenyl ring. This twist is due to steric hindrance around the single bond connecting the carbonyl carbon to the C3 position of the benzofuran ring. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules would likely play a significant role in the crystal packing. C-H···O interactions, involving the hydrogen atoms of the aromatic rings and the oxygen atoms of the carbonyl and methoxy groups, could also be present, further stabilizing the crystal lattice.

Computational and Theoretical Investigations of 3 4 Methoxybenzoyl Benzofuran Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of benzofuran (B130515) derivatives. researchgate.net By employing various functionals and basis sets, researchers can accurately predict molecular properties and gain a deeper understanding of their behavior. scielo.org.mxresearchgate.net For instance, studies on 2-phenylbenzofuran (B156813) have shown good agreement between predicted and experimental geometric parameters, validating the use of DFT methods for this class of compounds.

HOMO-LUMO Analysis and Band Gap Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity, kinetic stability, and polarizability of a compound. researchgate.netresearchgate.netirjweb.com

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.netirjweb.com This is because a smaller energy gap facilitates electronic transitions from the HOMO to the LUMO. irjweb.com In the context of 3-(4'-Methoxybenzoyl)benzofuran analogues, a low HOMO-LUMO energy gap suggests that these molecules are likely to be reactive and possess favorable nonlinear optical (NLO) properties. researchgate.net The energies of the HOMO and LUMO also determine a molecule's ability to donate or accept electrons, respectively. researchgate.net Theoretical calculations of the HOMO-LUMO gap can therefore be used to predict the charge transfer interactions that occur within the molecule. irjweb.com

Calculated HOMO-LUMO Energies and Band Gaps for Benzofuran Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| 7-methoxy-benzofuran-2-carboxylic acid | - | - | 4.189 |

| An imidazole (B134444) derivative | -6.2967 | -1.8096 | 4.4871 |

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, are used to understand the relationship between a molecule's structure, stability, and reactivity. researchgate.net These descriptors include chemical hardness, chemical softness, electronegativity, chemical potential, and the electrophilicity index. irjweb.comresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. irjweb.com Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net

Electronegativity (χ) : This descriptor quantifies the ability of a molecule to attract electrons.

Chemical Potential (μ) : This represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This global reactivity index measures the stabilization in energy when the system acquires an additional electronic charge. semanticscholar.org

These parameters are valuable in predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. irjweb.com

Global Reactivity Descriptors for a Benzodiazepine Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.096 |

| ELUMO | -1.611 |

| Energy gap (ΔE) | 4.485 |

| Ionization Potential (I) | 6.096 |

| Electron Affinity (A) | 1.611 |

| Global Hardness (η) | 2.242 |

| Global Softness (S) | 0.446 |

| Electronegativity (χ) | 3.853 |

| Chemical Potential (μ) | -3.853 |

| Electrophilicity Index (ω) | 3.313 |

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds. materialsciencejournal.orgdergipark.org.tr It provides a localized picture of the electronic wavefunction in terms of Lewis-type (bond or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. materialsciencejournal.org The delocalization of electron density between these orbitals corresponds to stabilizing donor-acceptor interactions, which can be quantified by second-order perturbation theory. materialsciencejournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptor Correlation and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govyoutube.com By correlating molecular descriptors with experimental data, QSAR models can be used to predict the activity of new, untested compounds, thereby guiding the design and optimization of drug candidates. nih.govyoutube.com

The process involves generating a set of molecular descriptors that encode various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. nih.govnih.gov These descriptors are then used to build a regression model, often using techniques like multiple linear regression, that can predict the biological activity. nveo.org The statistical quality and predictive power of the QSAR model are assessed using various metrics, including the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation R² (R²cv).

In Silico Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govnih.govrsc.org This technique is instrumental in drug discovery for understanding the binding mode of a ligand and for screening large libraries of compounds to identify potential inhibitors. nih.govnih.gov

For benzofuran derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov For example, studies on benzofuran-1,2,3-triazole hybrids have identified compounds with high binding affinities for the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net The docking simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govrsc.org The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable binding interaction. nih.gov

Analysis of Nonlinear Optical (NLO) Properties

Benzofuran derivatives have attracted interest for their potential applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in technologies such as optical switching and frequency conversion.

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β and γ). semanticscholar.org Molecules with large dipole moments, extended π-conjugation, and intramolecular charge transfer characteristics often exhibit significant NLO responses. DFT calculations are frequently used to compute the polarizability and hyperpolarizability of molecules to predict their NLO potential. researchgate.net For instance, studies on 2-phenylbenzofuran derivatives have shown that their first-order hyperpolarizability values indicate remarkable NLO properties. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance these properties.

Structure Activity Relationship Sar Studies of 3 4 Methoxybenzoyl Benzofuran and Its Analogues

Impact of Substitutions on the Benzofuran (B130515) Core on Biological Efficacy

Modifications to the benzofuran nucleus itself have a profound impact on the biological efficacy of 3-benzoylbenzofuran derivatives. Research has shown that the type and position of substituents on this core structure are critical determinants of activity. nih.gov

A methoxy (B1213986) group at the C-6 position of the benzofuran skeleton has been identified as essential for potent antiproliferative activity in a series of 2-aroyl-benzofurans. The removal of this C-6 methoxy group resulted in inactive compounds, highlighting its critical role. mdpi.comresearchgate.net Furthermore, the introduction of a small alkyl group, such as a methyl group at the C-3 position, led to a significant 2- to 38-fold increase in antiproliferative potency compared to its unsubstituted counterpart. mdpi.comresearchgate.net

Halogenation of the benzofuran ring is another key strategy for enhancing biological activity. The addition of halogens like chlorine or bromine has been consistently shown to increase anticancer properties, an effect attributed to the ability of halogens to form "halogen bonds" with nucleophilic sites on biological targets, thereby improving binding affinity. nih.govnih.gov For instance, a chloro group at the C-4 position was a feature of a highly potent ischemic cell death inhibitor in one series of benzofuran analogues. nih.govnih.gov

The nature of substituents also dictates the type of biological activity. For example, studies on antibacterial agents revealed that hydroxyl groups at the C-3 and C-4 positions of the benzofuran core conferred good antibacterial activity, whereas methylation of these hydroxyls diminished their effect. nih.govnih.gov

| Substitution on Benzofuran Core | Position(s) | Observed Impact on Biological Efficacy | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | C-6 | Essential for potent antiproliferative activity; removal leads to inactive compounds. | mdpi.comresearchgate.net |

| Methyl (-CH₃) | C-3 | Resulted in a 2- to 38-fold increase in antiproliferative potency. | mdpi.comresearchgate.net |

| Halogen (-Cl, -Br) | General | Consistently increases anticancer activity, likely via halogen bonding. | nih.govnih.gov |

| Chloro (-Cl) | C-4 | Present in a highly potent ischemic cell death inhibitor. | nih.govnih.gov |

| Hydroxyl (-OH) | C-3, C-4 | Conferred good antibacterial activity. | nih.govnih.gov |

Role of the Benzoyl Moiety and its Substitutions in Modulating Biological Activity

The benzoyl group at the C-3 position, and specifically its substitution pattern, is a primary modulator of biological activity. The 4'-methoxy substitution of the titular compound is a common starting point for SAR exploration.

Studies comparing positional isomers of the methoxy group on the benzoyl ring have yielded critical insights. For antiproliferative activity against several cancer cell lines, derivatives with a methoxy group at the 3'- (meta) or 2'- (ortho) position were found to be significantly more potent than the 4'- (para) methoxy isomer, 3-(4'-Methoxybenzoyl)benzofuran. mdpi.comnih.gov The general order of potency was determined to be 3'-OMe > 2'-OMe >> 4'-OMe, with the 3'-methoxy analogue being 3- to 16-fold more potent than the 2'-methoxy version in some cases. mdpi.comnih.gov Moving the methoxy group from the 3'- to the 4'-position was described as "deleterious" for activity. mdpi.comresearchgate.net

Multiple substitutions on the benzoyl ring are also a key strategy. The 3',4',5'-trimethoxybenzoyl moiety, a feature of the natural product combretastatin (B1194345) A-4, is often considered an optimal, though not always essential, structural feature for potent tubulin polymerization inhibitors. mdpi.comresearchgate.netdntb.gov.ua In other studies, a (2,5-dimethoxybenzoyl)benzofuran derivative was identified as a highly potent anti-HIV agent. researchgate.netnih.gov

Conversely, the removal of methoxy groups to yield an unsubstituted benzoyl ring can have varied effects depending on the rest of the molecular structure and the specific biological target. In one series, removing the 3',5'-dimethoxy groups to create an unsubstituted benzoyl derivative led to a 10-fold increase in activity against HeLa cells, but a slight decrease against other cell lines. mdpi.comnih.gov In another series, the same modification caused a general reduction in activity. nih.govmdpi.com This highlights the contextual nature of SAR.

| Substitution on Benzoyl Moiety | Observed Impact on Biological Activity | Reference |

|---|---|---|

| 4'-Methoxy (para) | Significantly less potent for antiproliferative activity compared to 2'- and 3'-isomers. | mdpi.comnih.gov |

| 3'-Methoxy (meta) | Most potent single methoxy substitution for antiproliferative activity. | mdpi.comnih.gov |

| 2'-Methoxy (ortho) | More potent than 4'-methoxy but generally less potent than 3'-methoxy. | mdpi.comnih.gov |

| 3',4',5'-Trimethoxy | Often optimal for potent antitubulin activity. | mdpi.comresearchgate.netdntb.gov.ua |

| 2',5'-Dimethoxy | Featured in a potent anti-HIV inhibitor. | researchgate.netnih.gov |

| Unsubstituted | Effect is context-dependent; can increase or decrease activity based on cell line and molecular scaffold. | nih.govmdpi.comnih.gov |

Influence of Linker Chemistry and Aromatic Ring Orientations on Activity Profiles

The connection between the benzofuran core and the benzoyl ring, while seemingly simple, is a critical determinant of how the molecule presents itself to its biological target. The carbonyl group of the 3-benzoyl moiety acts as the primary linker, influencing the relative orientation of the two aromatic systems.

The spatial arrangement of substituents is crucial for biological interaction. Docking studies for a series of 2-aroyl-benzofurans suggested a binding mode where a 3-methoxy group on the benzoyl ring is in direct contact with the amino acid residue βCys241 in the colchicine (B1669291) binding site of tubulin. rsc.orgmdpi.com This putative binding mode provides a structural basis for the experimental observation that this single substitution is sufficient to engage a key subpocket, underscoring the importance of substituent orientation for activity. rsc.orgmdpi.com

While direct replacement of the carbonyl linker in 3-benzoylbenzofurans is not extensively reported in the provided literature, related studies on other benzofuran series highlight the importance of the linker. In a series of 3-substituted-benzofuran-2-carboxylic esters, the introduction of a sulfur atom into the substituent at the 3-position was found to markedly improve inhibitory potency against ischemic cell death. nih.gov This suggests that the nature of the atoms linking a side chain to the benzofuran C-3 position can dramatically influence the activity profile.

Identification of Key Structural Features for Enhanced Biological Activity

Based on extensive SAR studies, several key structural features have been identified for enhancing the biological activity of 3-benzoylbenzofuran analogues. Potent activity is not derived from a single feature but rather from an optimal combination of substitutions on both the benzofuran core and the benzoyl moiety.

Optimal Substitution on the Benzofuran Core : A methoxy group at the C-6 position is a crucial, and often essential, feature for high antiproliferative potency. mdpi.comresearchgate.net The presence of small alkyl groups, such as a methyl group at C-3, can also significantly boost activity. mdpi.comresearchgate.net Furthermore, the strategic placement of halogens on the benzofuran ring is a reliable method for increasing potency. nih.govnih.gov

Favorable Substitution on the Benzoyl Ring : The substitution pattern on the benzoyl ring is a primary driver of potency. For antitubulin activity, the 3',4',5'-trimethoxybenzoyl pattern is frequently optimal. mdpi.comresearchgate.netdntb.gov.ua When considering a single methoxy group, the 3'-position confers the highest activity, far surpassing the 4'-position. mdpi.comnih.gov

Synergistic Effects of Combined Substitutions : The most active compounds often feature a combination of favorable substituents on both ring systems. For example, a molecule combining a C-6 methoxy group on the benzofuran core with a 3',4',5'-trimethoxybenzoyl moiety demonstrates exceptionally potent antiproliferative activity. mdpi.com

Modulation of Physicochemical Properties : The observed activities are linked to the physicochemical properties imparted by the substituents. Methoxy and halogen groups can increase lipophilicity, which may improve membrane absorption and bioavailability. nih.gov These functional groups also alter the electronic nature of the molecule, enhancing binding affinity to viral or cellular targets. researchgate.netnih.gov Future design strategies could incorporate groups like trifluoromethyl (CF₃) to further enhance these properties. researchgate.netnih.gov

Investigation of Biological Mechanisms of Action of Benzofuran Compounds in Vitro Mechanistic Studies

Modulation of Tubulin Polymerization and Microtubule Dynamics

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for several cellular functions, including cell division, motility, and shape maintenance. nih.govnih.gov Their dynamic nature makes them a key target for anticancer drug development. nih.govnih.govresearchgate.net Several small molecules, including some benzofuran (B130515) derivatives, have been identified as inhibitors of tubulin polymerization. nih.govnih.gov

Induction of Apoptotic Pathways in Cellular Models

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Benzofuran derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. mdpi.comnih.govresearchgate.net For instance, a novel benzofuran derivative, BL-038, has been demonstrated to induce apoptosis in human chondrosarcoma cells. mdpi.comresearchgate.net Similarly, a benzofuran-isatin conjugate has been reported to provoke a dose-dependent apoptotic response in colorectal cancer cells. nih.gov

Cell Cycle Arrest Analysis

The progression of the cell cycle is a tightly regulated process, and its disruption can lead to apoptosis. Several benzofuran derivatives have been found to cause cell cycle arrest, often at the G2/M phase, which is consistent with the effects of tubulin-targeting agents. nih.gov For example, a new class of inhibitors of tubulin polymerization based on the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan molecular skeleton was found to induce cell cycle arrest in the G2–M phase. nih.gov While these findings highlight a common mechanism for this class of compounds, specific cell cycle analysis data for 3-(4'-Methoxybenzoyl)benzofuran is not detailed in the available research.

Apoptosis Assays (e.g., DNA fragmentation, Caspase activation)

The induction of apoptosis is characterized by specific biochemical events, including the fragmentation of DNA and the activation of caspases, which are key effector enzymes in the apoptotic cascade. nih.gov The anticancer effects of a pro-apoptotic benzofuran-isatin conjugate were associated with the upregulation of p53, a tumor suppressor gene that can initiate apoptosis. nih.gov In studies of other benzofuran derivatives, such as BL-038, apoptosis induction was linked to mitochondrial dysfunction and a caspase-dependent pathway. mdpi.com

Caspase activation is a central event in apoptosis. Assays to detect caspase activity often utilize substrates that become fluorescent upon cleavage by an active caspase. nih.gov For example, the Caspase-Glo® 3/7 Assay is a common method used to measure the activity of caspases-3 and -7, key executioner caspases. nih.gov DNA fragmentation, another hallmark of apoptosis, can be visualized through techniques like agarose (B213101) gel electrophoresis, which reveals a characteristic ladder pattern. nih.gov While these are standard methods to confirm apoptosis, specific results from DNA fragmentation or caspase activation assays for cells treated with this compound are not available in the reviewed scientific literature.

Interaction with Specific Molecular Targets and Cellular Pathways (e.g., Cyclin-Dependent Kinase 2 (CDK2) Inhibition)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is frequently observed in cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov CDK2, in particular, plays a key role in cell cycle progression. nih.govnih.gov

Research on hybrid molecules has demonstrated that the benzofuran scaffold can be incorporated into structures that inhibit CDK2. A study on novel oxindole (B195798)/benzofuran hybrids identified them as potential dual inhibitors of CDK2 and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov The oxindole ring of these hybrids was found to interact with key amino acid residues in the hinge region of the CDK2 active site. nih.gov Molecular docking studies suggested that the benzofuran motif could engage in hydrophobic interactions within the binding site. nih.gov While this indicates the potential for benzofuran-containing compounds to target CDK2, direct evidence of this compound binding to and inhibiting CDK2 is not present in the currently available literature. The binding affinity of ligands to CDK2 is a critical parameter in the development of inhibitors, and computational models are often used to predict this. nih.gov

General Mechanisms of Anti-Microbial Action (e.g., Enzyme Inhibition, Membrane Disruption)

Benzofuran and its derivatives are recognized for their broad spectrum of antimicrobial activities against various bacterial and fungal strains. researchgate.netepa.govbiosynth.com The mechanisms underlying these activities are diverse and can involve the inhibition of essential enzymes or the disruption of cellular structures.

One proposed mechanism of action for certain benzofuran derivatives is the inhibition of bacterial cell wall synthesis. For the related compound, 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran, it is suggested that it binds to the active methylene (B1212753) group on the bacterial cell wall, which in turn prevents the cross-linking of peptidoglycan chains. biosynth.comcymitquimica.com This disruption of the cell wall structure leads to reduced integrity and increased permeability, ultimately resulting in cell death. biosynth.comcymitquimica.com

Another potential antimicrobial mechanism is the disruption of the cell membrane. Studies on certain 7-methoxyquinoline (B23528) derivatives, which also contain a methoxy (B1213986) group, have shown that they can cause leakage of cellular proteins, indicating damage to the cell membrane. nih.govmdpi.com This disruption of membrane integrity is a key factor in their antibacterial and antibiofilm activities. nih.govmdpi.com

Furthermore, some benzofuran derivatives have been found to inhibit specific microbial enzymes. For example, certain pyridyl-benzofuran derivatives have been shown to inhibit N-myristoyltransferase, an enzyme crucial for fungal viability. biosynth.com Other benzofuran derivatives have demonstrated inhibitory activity against bacterial DNA gyrase, an essential enzyme involved in DNA replication.

Effects on Cellular Glucose Uptake in Skeletal Muscle Cells (In Vitro)

Skeletal muscle is a primary site for glucose uptake from the blood, a process that is critical for maintaining glucose homeostasis. The transport of glucose into muscle cells is mediated by glucose transporters, with GLUT4 being the predominant insulin-responsive transporter. While there is research into how various compounds can modulate glucose uptake in skeletal muscle cells, there is a lack of specific studies on the effects of this compound.

Research on other heterocyclic compounds, such as benzothiazole (B30560) derivatives, has shown that they can augment glucose uptake in L6 myotubes (a skeletal muscle cell line) through the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a key energy sensor in cells and its activation can stimulate glucose transport. However, these findings are for a different class of compounds, and it is unknown if benzofuran derivatives share this mechanism. There is currently no direct evidence from the reviewed literature to suggest that this compound affects cellular glucose uptake in skeletal muscle cells.

Concluding Perspectives and Future Research Trajectories

Rational Design and Optimization Strategies for Novel Benzofuran-Based Compounds

The development of novel therapeutic agents increasingly relies on rational design strategies to optimize potency and selectivity while minimizing off-target effects. For the benzofuran (B130515) scaffold, several computational and design approaches have proven effective and could be applied to 3-(4'-Methoxybenzoyl)benzofuran.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies are powerful tools for correlating the structural features of compounds with their biological activity. For instance, a statistically significant QSAR model was developed for a series of benzofuran-pyridine hybrids to describe their vasodilation properties. nih.gov A similar approach could be employed for derivatives of this compound. By synthesizing a small library of analogues with varied substituents on either the benzofuran or the benzoyl ring, a QSAR model could be built to guide the design of compounds with enhanced activity for a specific biological target.

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single hybrid molecule to generate new compounds with potentially improved affinity and efficacy. researchgate.net The this compound structure is itself a hybrid of the benzofuran and methoxybenzoyl moieties. Future design could involve linking this scaffold to other known bioactive fragments to target complex diseases. researchgate.net For example, benzofuran hybrids have been investigated as dual inhibitors for targets like PI3K and VEGFR-2 in cancer therapy. researchgate.net

Structure-Based Drug Design: Should a biological target for this compound be identified, molecular docking studies could elucidate its binding mode within the active site. This computational analysis provides insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be optimized through structural modification. This approach has been successfully used to design benzofuran derivatives as inhibitors of various enzymes. taylorandfrancis.com The electronic nature of substituents on the benzofuran ring is known to significantly affect drug-like properties, a factor that must be a central consideration in any design effort. taylorandfrancis.com

Emerging Synthetic Methodologies for Complex Benzofuran Systems

The synthesis of substituted benzofurans, particularly with specific regiochemistry, remains an active area of research. divyarasayan.org While traditional methods like the Friedel-Crafts acylation exist, they can suffer from poor regioselectivity, especially when acylating an unsubstituted benzofuran, leading to mixtures of C2 and C3 substituted products. daneshyari.comnih.gov This highlights the need for more advanced and selective synthetic routes to access compounds like this compound.

Recent years have seen the development of numerous innovative methods for constructing the benzofuran nucleus, which are categorized in the table below. nih.gov

| Synthetic Strategy | Description | Key Features |

| Transition Metal Catalysis | Reactions using palladium, copper, rhodium, or nickel catalysts to facilitate C-C and C-O bond formation. nih.govnumberanalytics.comacs.org This includes Sonogashira coupling followed by intramolecular cyclization and C-H activation/functionalization. nih.govacs.org | High efficiency, broad functional group tolerance, and ability to create complex structures. numberanalytics.com |

| Chalcone Rearrangement | A strategy involving the rearrangement of 2-hydroxychalcones to selectively form 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions. nih.govtypeset.iorsc.org | Offers a highly selective route to 3-acylbenzofurans, overcoming the regioselectivity issues of classical methods. nih.govrsc.org |

| Intramolecular Cyclization | Formation of the furan (B31954) ring via cyclization of a substituted benzene (B151609) precursor, such as o-alkynylphenols or o-allylphenols. numberanalytics.comnih.gov This can be promoted by various catalysts or reagents. | A versatile approach that allows for the construction of the core ring system from readily available starting materials. nih.gov |

| Multi-component Reactions | One-pot reactions where three or more reactants combine to form a complex product, such as a substituted benzofuran, in a single step. nih.govnumberanalytics.com | High atom economy, operational simplicity, and rapid generation of molecular diversity. numberanalytics.com |

| Metal-Free Catalysis | The use of Brønsted or Lewis acids, iodine-based reagents, or organocatalysts to promote cyclization and annulation reactions. nih.govnih.govrsc.org | Avoids transition metal contamination in the final product and often involves milder reaction conditions. |

Future synthetic research could focus on applying these modern techniques to the regioselective synthesis of this compound and its derivatives, providing efficient access to these compounds for biological screening.

Advanced Mechanistic Studies to Elucidate Biological Pathways and Interactions

Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. For the benzofuran class of compounds, a variety of advanced mechanistic studies are employed to determine how they exert their biological effects.

Enzyme Inhibition Assays: Many benzofuran derivatives function by inhibiting specific enzymes. bohrium.comtaylorandfrancis.com Future studies on this compound would involve screening it against a panel of relevant enzymes (e.g., kinases, phosphatases, proteases) to identify potential targets. For example, benzofuran derivatives have been identified as inhibitors of tubulin polymerization and chorismate mutase. nih.govnih.gov

Cell-Based Assays: To understand the effect on cellular processes, a series of cell-based assays would be necessary. These include proliferation assays on cancer and normal cell lines to assess cytotoxicity and selectivity, and cell cycle analysis by flow cytometry to determine if the compound induces arrest at specific phases, a mechanism observed for other benzofuran derivatives. taylorandfrancis.comnih.gov

Molecular and 'Omics' Studies: Upon identification of a cellular effect, further studies can pinpoint the molecular pathways involved. Western blotting can be used to measure the expression levels of key proteins involved in signaling cascades, apoptosis, or cell cycle regulation. Broader, unbiased approaches like transcriptomics (RNA-Seq) or proteomics can provide a global view of the cellular changes induced by the compound, helping to formulate or confirm hypotheses about its mechanism of action. Mechanistic studies have revealed that some benzofurans act by inhibiting tubulin polymerization, while others function as inhibitors of enzymes like farnesyltransferase or as modulators of estrogen receptors. taylorandfrancis.com Such detailed investigations would be essential to characterize the biological role of this compound and guide its potential development as a pharmacological tool or therapeutic lead.

Q & A

What are the common synthetic routes for 3-(4'-methoxybenzoyl)benzofuran, and how do reaction conditions influence yield?

Classification : Basic

Answer :

A widely used method involves coupling a benzofuran precursor with a 4-methoxybenzoyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, describes the synthesis of structurally related benzofurans using diethyl-4-methoxybenzyl phosphonate under controlled halogenation and esterification conditions, achieving 95% yield by optimizing solvent polarity (e.g., dichloromethane) and temperature (273 K for exothermic steps) . highlights refluxing salicylaldehyde derivatives with brominated methoxybenzoyl precursors in dry acetone with anhydrous K₂CO₃, followed by flash chromatography for purification . Key parameters include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity.

- Catalyst : Lewis acids (e.g., AlCl₃) improve acylation efficiency.

- Temperature : Controlled heating prevents decomposition of methoxy groups.

How can substituent positioning on the benzofuran scaffold affect biological activity, and what strategies resolve contradictory SAR data?

Classification : Advanced

Answer :

Substituents at the 2-, 3-, or 5-positions of the benzofuran core significantly modulate bioactivity. demonstrates that C5-morpholine groups reduce HCV inhibitory activity compared to aryl substitutions, while C3-methoxybenzoyl groups enhance antiproliferative effects (e.g., EC₅₀ = 177 nM in HCV inhibition) . Contradictions in structure-activity relationships (SAR) may arise from:

- Steric hindrance : Bulky groups at C5 limit target binding.

- Electronic effects : Electron-donating methoxy groups enhance π-π interactions in enzyme pockets.

Resolution strategies : - Comparative crystallography : Analyze binding modes via X-ray structures (e.g., highlights planar benzofuran units with dihedral angles <73° favoring interactions) .

- Free-Wilson analysis : Decouple substituent contributions statistically.

What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Classification : Basic

Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and carbonyl (C=O) carbons at δ 190–200 ppm. reports detailed shifts for methoxybenzoyl groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₂O₃ requires m/z 252.0786).

- X-ray diffraction : resolves weak C–H···O and π–π interactions critical for crystal packing .

How can researchers optimize enzymatic assays to evaluate this compound’s bioactivity?

Classification : Advanced

Answer :

For antiproliferative or antiviral assays:

- Dose-response curves : Test concentrations from 1 nM–100 µM ( uses Huh7.5.1 cells with >568-fold selectivity thresholds) .

- Control for cytotoxicity : Compare IC₅₀ values in healthy vs. diseased cells (e.g., notes cytotoxicity spikes with C5-morpholine groups) .

- Enzyme specificity : recommends using substrates like 8-5' benzofuran diFA to assess hydrolytic activity via kcat/KM ratios .

What are the challenges in achieving regioselective functionalization of this compound?

Classification : Advanced

Answer :

Regioselectivity is hindered by the benzofuran core’s electron-rich aromatic system. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., sulfonamides in ) to target C2 or C5 positions .

- Microwave-assisted synthesis : achieves selective Claisen-Schmidt condensations at C2 via microwave irradiation .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for methoxy protection).

How do intermolecular interactions in crystalline this compound derivatives influence material stability?

Classification : Advanced

Answer :

Weak non-covalent interactions (e.g., C–H···O, π–π stacking) stabilize crystals. reveals slipped π–π interactions (3.45 Å interplanar distance) and hydrogen bonds that enhance thermal stability (m.p. 447–448 K) . Computational modeling (e.g., Hirshfeld surface analysis) can predict packing efficiency and solubility.

What pharmacological mechanisms are proposed for this compound derivatives?

Classification : Basic

Answer :

- Antiviral activity : Inhibition of HCV NS5B polymerase via competitive binding ( ) .

- Antiproliferative effects : Induction of apoptosis in cancer cells by disrupting tubulin polymerization ( ) .

- Anti-inflammatory action : COX-2 inhibition via methoxybenzoyl moiety’s redox modulation (analogous to ’s benzofuran-carboxamide derivatives) .

How can researchers address discrepancies in reported biological activity data for this compound?

Classification : Advanced

Answer :

Discrepancies may stem from:

- Assay variability : Standardize cell lines (e.g., Huh7.5.1 vs. HepG2) and incubation times.

- Compound purity : Use HPLC (≥95% purity; employs column chromatography with hexane/EtOAc gradients) .

- Solubility factors : Optimize DMSO concentrations (<0.1% to avoid cytotoxicity).

What green chemistry approaches are applicable to synthesizing this compound?

Classification : Advanced

Answer :

- Mechanochemistry : highlights solvent-free ball-milling for benzofuran-thiadiazole hybrids .

- Enzymatic catalysis : Lipases or cellulases (e.g., ’s wtsFae1A enzyme) for regioselective modifications .

- Microwave reactors : Reduce reaction times from hours to minutes ( ) .

How can in silico modeling guide the design of this compound analogs?

Classification : Advanced

Answer :

- Docking studies : Predict binding to targets like HCV NS5B (PDB: 3FQK) using AutoDock Vina.

- QSAR models : Correlate logP values with bioavailability (e.g., methoxy groups increase hydrophobicity).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.